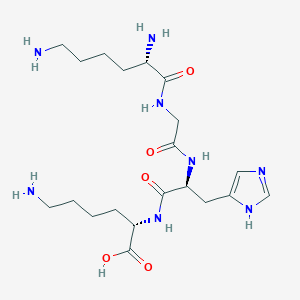

L-リシン, L-リシルグリシル-L-ヒスチジル-

説明

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of L-lysine, glycine, and L-histidine residues. This compound is known for its various biological activities, including immunosuppressive and anxiolytic effects. It is often studied for its potential therapeutic applications in medicine and its role in biochemical processes .

科学的研究の応用

L-Lysine, L-lysylglycyl-L-histidyl- has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its potential in treating conditions like anxiety, inflammation, and immune disorders.

Industry: Utilized in the development of cosmetic products and pharmaceuticals

作用機序

Target of Action

L-Lysine, L-lysylglycyl-L-histidyl- is a tripeptide composed of the amino acids lysine, glycine, and histidine . The primary targets of this compound are proteins in the human body, as it plays a crucial role in protein synthesis . It also has a high affinity for copper ions, forming a complex with them .

Mode of Action

The compound interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited . This suggests that L-Lysine, L-lysylglycyl-L-histidyl- may have antiviral activity.

Biochemical Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several biochemical pathways. In organisms that synthesize lysine, two main biosynthetic pathways exist: the diaminopimelate and α-aminoadipate pathways . Lysine catabolism occurs through one of several pathways, the most common of which is the saccharopine pathway .

Pharmacokinetics

L-Lysine, L-lysylglycyl-L-histidyl- is an essential amino acid, which means that humans cannot synthesize it and must obtain it from the diet . It is commonly found as a component of total parenteral nutrition . L-Lysine may facilitate the absorption of calcium from the small intestine , suggesting that it may have an impact on bioavailability.

Result of Action

The molecular and cellular effects of L-Lysine, L-lysylglycyl-L-histidyl- action are broad and encompass everything from wound healing to anti-aging properties . It stimulates collagen synthesis, thereby significantly aiding the process related to tissue repair . It also improves skin appearance, skin firmness, and the resilience and elasticity of aged skin .

Action Environment

The action, efficacy, and stability of L-Lysine, L-lysylglycyl-L-histidyl- can be influenced by various environmental factors. For instance, dietary intake can affect the levels of this compound in the body . Furthermore, it has been suggested that L-Lysine, L-lysylglycyl-L-histidyl- may reduce cortisol levels in women, indicating that stress could potentially influence its action .

生化学分析

Biochemical Properties

L-Lysine, L-lysylglycyl-L-histidyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-lysine is known to be involved in the biosynthesis of proteins and other important molecules. The compound interacts with enzymes such as lysine decarboxylase, which catalyzes the conversion of L-lysine to cadaverine, a precursor for the synthesis of polyamines . Additionally, L-lysylglycyl-L-histidyl- can interact with metal ions like copper and zinc, potentially influencing redox reactions and preventing metal-induced protein aggregation .

Cellular Effects

L-Lysine, L-lysylglycyl-L-histidyl- has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, L-lysine is essential for protein synthesis, and its availability can affect the rate of translation and overall protein production in cells. L-lysylglycyl-L-histidyl- may also play a role in protecting cells from oxidative stress by binding to metal ions and preventing their redox activity .

Molecular Mechanism

The molecular mechanism of L-Lysine, L-lysylglycyl-L-histidyl- involves several interactions at the molecular level. L-lysine can bind to enzymes and proteins, influencing their activity and stability. L-lysylglycyl-L-histidyl- can bind to metal ions, reducing their redox activity and preventing metal-induced damage to proteins and other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Metabolic Pathways

L-Lysine, L-lysylglycyl-L-histidyl- is involved in several metabolic pathways. L-lysine is a key component of the lysine biosynthesis pathway, which involves enzymes such as aspartate kinase and diaminopimelate dehydrogenase . L-lysylglycyl-L-histidyl- may also influence metabolic flux and metabolite levels by interacting with enzymes and cofactors involved in amino acid metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-lysylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of L-Lysine, L-lysylglycyl-L-histidyl- often employs large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

L-Lysine, L-lysylglycyl-L-histidyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine derivatives.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, dithiothreitol.

Substitution Reagents: Amino acid derivatives, protecting group reagents.

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced therapeutic effects .

類似化合物との比較

Similar Compounds

Glycyl-L-histidyl-L-lysine (GHK): A tripeptide with similar biological activities, known for its role in wound healing and skin regeneration.

Lysylglycyl-L-histidyl-L-lysine: Another related peptide with distinct properties and applications

Uniqueness

L-Lysine, L-lysylglycyl-L-histidyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and therapeutic potential .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFZVZMBXJOMKA-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429544 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155149-79-4 | |

| Record name | L-Lysine, L-lysylglycyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)

![13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B172705.png)